

Characterization of Fructo-oligosaccharide DP14: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered significant attention for their prebiotic properties and potential therapeutic applications. This technical guide focuses on the characterization of a specific long-chain FOS with a degree of polymerization of 14 (DP14). While much of the existing research pertains to shorter-chain FOS, this document consolidates available information and extrapolates from data on similar high-DP inulin-type fructans to provide a comprehensive overview of FOS DP14. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, analytical methodologies, and biological activities of this specific oligosaccharide.

Physicochemical Properties

The physicochemical properties of **Fructo-oligosaccharide DP14** are largely influenced by its chain length. While specific quantitative data for FOS DP14 is limited, the following table summarizes the expected properties based on studies of inulin-type fructans with a degree of polymerization greater than 10.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Description	Expected Value/Characteristic for FOS DP14
Molecular Formula	$C_{84}H_{142}O_{71}$	Calculated based on a terminal glucose and 13 fructose units.
Molecular Weight	2448.08 g/mol	Calculated based on the molecular formula.
Solubility	The ability to dissolve in a solvent.	Lower solubility in cold water compared to shorter-chain FOS; solubility increases significantly with temperature. [1]
Water Holding Capacity	The ability to retain water.	Expected to be high, contributing to viscosity and gel formation in aqueous solutions. [2]
Thermal Stability	Resistance to decomposition at high temperatures.	Generally stable at neutral pH up to 100°C, but susceptible to hydrolysis at acidic pH (≤ 4), especially with heat. [1]
Sweetness	Relative sweetness compared to sucrose.	Long-chain FOS like DP14 are expected to have very low to no sweetness.
Viscosity	The resistance of a fluid to flow.	Solutions of high-DP FOS are more viscous than those of shorter-chain FOS. [5]
Appearance	Physical form.	Typically a white, amorphous powder. [2]

Analytical Characterization

The characterization of FOS DP14 requires advanced analytical techniques to determine its purity, molecular weight, and structure. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are the primary methods employed for this purpose.

Experimental Protocol: HPAEC-PAD for FOS DP14 Analysis

This protocol is adapted from established methods for the analysis of long-chain fructans.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To separate and quantify FOS DP14 from a mixture of oligosaccharides.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Anion-exchange column (e.g., CarboPac™ PA100 or similar)
- Pulsed Amperometric Detector (PAD) with a gold electrode

Reagents:

- Deionized water (18 MΩ·cm)
- Sodium hydroxide (NaOH), 50% (w/w)
- Sodium acetate (NaOAc), anhydrous

Procedure:

- Eluent Preparation:
 - Eluent A: 150 mM Sodium Hydroxide (NaOH)
 - Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOAc)

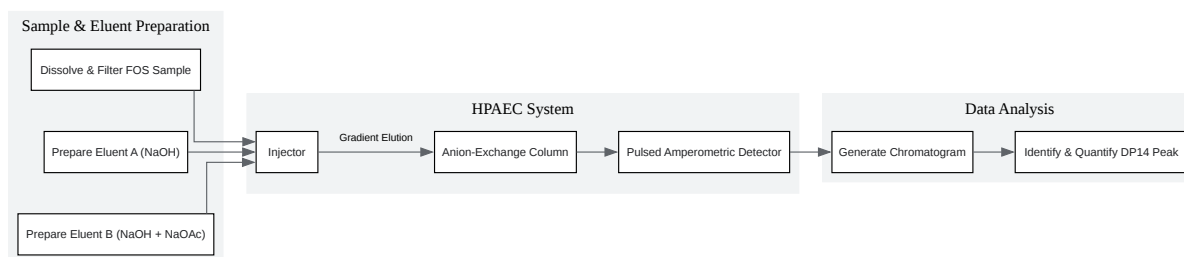
- Sample Preparation:
 - Dissolve the FOS sample in deionized water to a final concentration of 10-100 µg/mL.
 - Filter the sample through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: CarboPac™ PA100 (4 x 250 mm) with a guard column.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 25 µL.
 - Column Temperature: 30°C.
 - Gradient Elution:

Time (min)	% Eluent A	% Eluent B
0	100	0
1	100	0
40	0	100
50	0	100
51	100	0

| 60 | 100 | 0 |

- Detection:
 - Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.
 - Apply a waveform suitable for carbohydrate detection.
- Data Analysis:

- Identify the peak corresponding to DP14 based on its retention time relative to FOS standards of known degrees of polymerization.
- Quantify the peak area to determine the concentration of FOS DP14.



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HPAEC-PAD experimental workflow for FOS DP14 analysis.

Experimental Protocol: MALDI-TOF MS for FOS DP14 Analysis

This protocol is based on general procedures for the mass spectrometric analysis of high molecular weight oligosaccharides.^{[10][11][12][13][14]}

Objective: To determine the molecular weight of FOS DP14 and confirm its degree of polymerization.

Instrumentation:

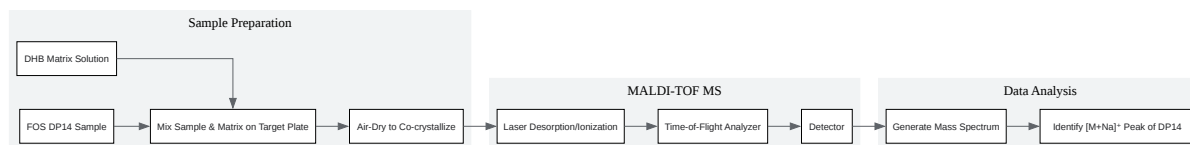
- MALDI-TOF Mass Spectrometer

Reagents:

- Matrix solution: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
- FOS DP14 sample.

Procedure:

- Sample Preparation:
 - Mix 1 μ L of the FOS DP14 sample solution (approximately 1 mg/mL in deionized water) with 1 μ L of the DHB matrix solution directly on the MALDI target plate.
 - Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix.
- Mass Spectrometry Analysis:
 - Acquire mass spectra in the positive ion reflectron mode.
 - Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known molecular weights.
 - The expected m/z for the sodium adduct ($[M+Na]^+$) of FOS DP14 ($C_{84}H_{142}O_{71}$) is approximately 2471.07 Da.
- Data Analysis:
 - Identify the peak corresponding to the $[M+Na]^+$ ion of FOS DP14.
 - Confirm the degree of polymerization by observing the mass difference between adjacent oligomer peaks if a mixture is present.



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MALDI-TOF MS experimental workflow for FOS DP14 analysis.

Biological Activity and Signaling Pathways

Fructo-oligosaccharides, including those with a high degree of polymerization, are recognized for their prebiotic activity. They are not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and thus reach the colon intact, where they are selectively fermented by beneficial gut bacteria such as *Bifidobacterium* and *Lactobacillus*.^{[15][16][17][18][19]} The fermentation of FOS leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous health benefits.

While signaling pathways specifically activated by FOS DP14 have not been elucidated, research on general FOS mixtures suggests their impact on host signaling through the actions of their fermentation products and their influence on the gut microbiota.

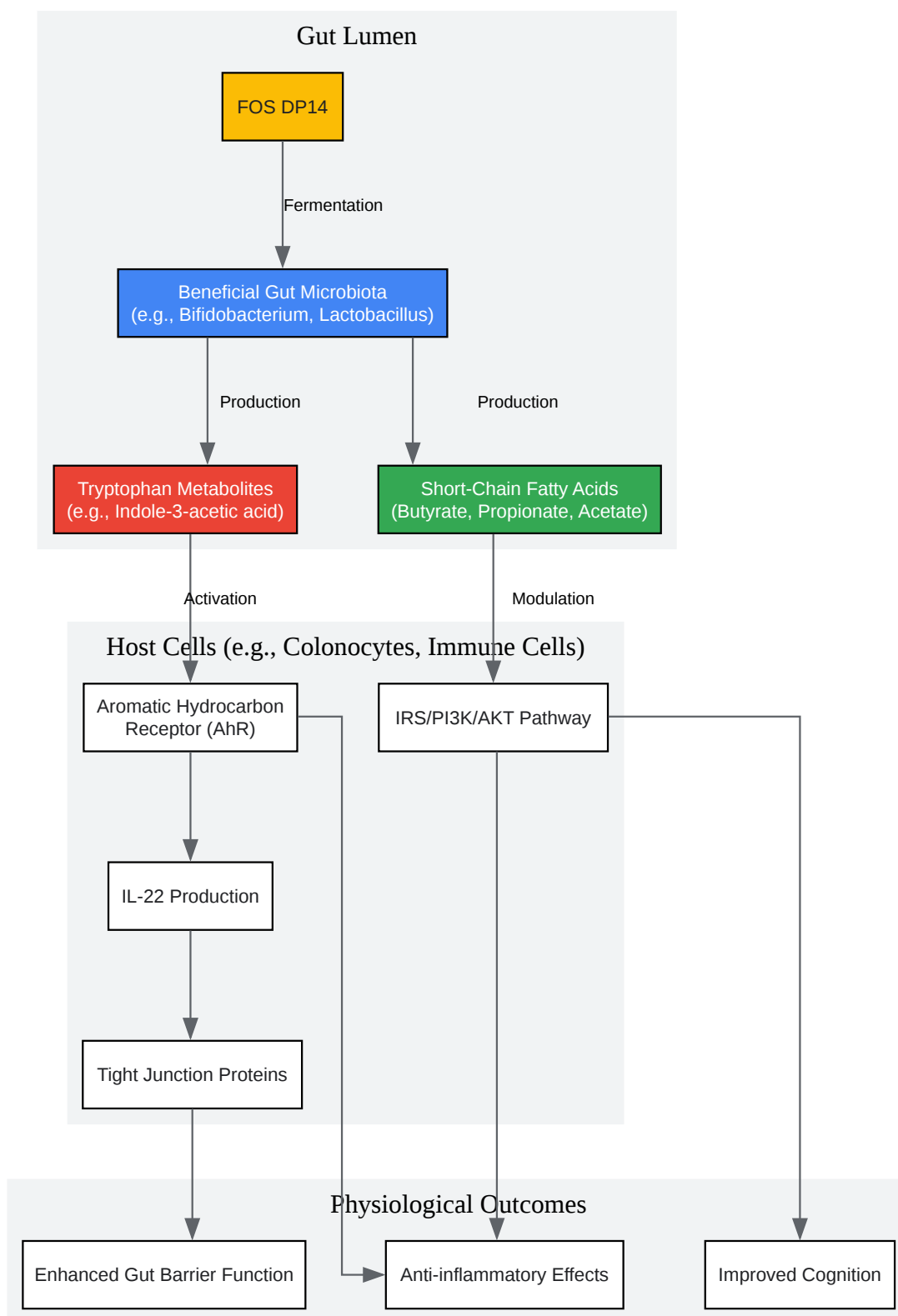
Prebiotic Activity and Gut Microbiota Modulation

Long-chain FOS, such as DP14, are fermented more slowly and in more distal parts of the colon compared to their shorter-chain counterparts.^[15] This sustained fermentation can have a prolonged beneficial effect on the gut microbiota composition and activity.

Host Signaling Pathways Influenced by FOS

The metabolic products of FOS fermentation, particularly SCFAs, can modulate host signaling pathways involved in inflammation, metabolism, and gut barrier function.

- **IRS/PI3K/AKT Signaling Pathway:** Some studies suggest that FOS, in combination with other prebiotics, can improve neuroinflammation and cognitive function by up-regulating the IRS/PI3K/AKT signaling pathway.[\[20\]](#)[\[21\]](#) This pathway is crucial for cell growth, proliferation, and survival.
- **Aromatic Hydrocarbon Receptor (AhR) Activation:** FOS may alleviate colitis by modulating gut microbiota-dependent tryptophan metabolism.[\[22\]](#) This leads to the production of indole derivatives that activate the Aromatic Hydrocarbon Receptor (AhR), which in turn promotes the expression of interleukin-22 (IL-22) and strengthens the intestinal barrier.[\[22\]](#)



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Generalized signaling pathways influenced by FOS fermentation in the gut.

Conclusion

Fructo-oligosaccharide DP14 represents a long-chain prebiotic with significant potential for modulating the gut microbiota and influencing host health. While specific quantitative data for this molecule is still emerging, characterization can be effectively performed using advanced analytical techniques such as HPAEC-PAD and MALDI-TOF MS. The biological activities of FOS DP14 are expected to be similar to other high-DP fructans, primarily centered around its selective fermentation in the colon and the subsequent production of beneficial metabolites that interact with host signaling pathways. Further research is warranted to fully elucidate the specific physicochemical properties and biological functions of FOS DP14, which will be crucial for its potential application in functional foods, dietary supplements, and therapeutic interventions.

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